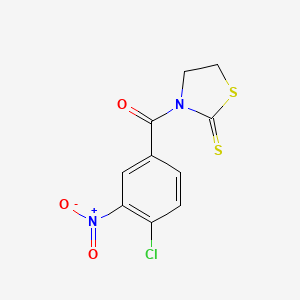
(4-Chloro-3-nitrophenyl)(2-thioxo-1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thiazolidine ring, a nitro group, and a chloro-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione typically involves the acylation of thiazolidine-2-thione with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the benzoyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include various substituted thiazolidine derivatives, amino-substituted benzoyl compounds, and oxidized thiazolidine products.
Scientific Research Applications
3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The thiazolidine ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro substituents but lacks the thiazolidine ring.
4-Chloro-3-nitrobenzoyl chloride: Used as a precursor in the synthesis of 3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione.
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: Contains a similar benzoyl group but with a different core structure.
Uniqueness
3-(4-Chloro-3-nitrobenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7ClN2O3S2 |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C10H7ClN2O3S2/c11-7-2-1-6(5-8(7)13(15)16)9(14)12-3-4-18-10(12)17/h1-2,5H,3-4H2 |
InChI Key |
OMAQCCSUVURYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















